Cas no 135626-53-8 (Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]carbazol-10-yl]-14,15-dihydro-,(3a,14a,16a)- (9CI))

Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]carbazol-10-yl]-14,15-dihydro-,(3a,14a,16a)- (9CI) structure
135626-53-8 structure
Nombre del producto:Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]carbazol-10-yl]-14,15-dihydro-,(3a,14a,16a)- (9CI)
Número CAS:135626-53-8
MF:C38H46N4
Megavatios:558.798649311066
CID:235270

Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]carbazol-10-yl]-14,15-dihydro-,(3a,14a,16a)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]carbazol-10-yl]-14,15-dihydro-,(3a,14a,16a)- (9CI)
    • Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]
    • (+)-Celastromelidine
    • 1,6a-Ethano-2H-pyrido[3,2-c]carbazole, eburnamenine deriv.
    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine, eburnameninederiv.
    • 2,11-Cyclo-11,12-secoaspidospermidine, eburnameninederiv.
    • Celastromelidine
    • Eburnamenine,14-(2,11-cyclo-11,12-secoaspidospermidin-15-yl)-17,18-didehydro-14,15-dihydro-,(3a,14a,16a)-
    • Eburnamenine, 17,18-didehydro-14-[(1S,4aR,6aS,11bS,11cS)-4a-ethyl-3,4,4a,5,6,7,11b,11c-octahydro-1,6a-ethano-2H-pyrido[3,2-c]carbazol-10-yl]-14,15-dihydro-, (3α,14α,16α)- (9CI)
    • Renchi: 1S/C38H46N4/c1-3-36-14-7-20-41-22-18-38(17-16-36)32(34(36)41)28-23-25(11-12-29(28)39-38)31-24-37(4-2)15-8-19-40-21-13-27-26-9-5-6-10-30(26)42(31)33(27)35(37)40/h5-6,8-12,15,23,31-32,34-35,39H,3-4,7,13-14,16-22,24H2,1-2H3
    • Clave inchi: CULNGZITEFVZBL-UHFFFAOYSA-N
    • Sonrisas: C(C12CCCN3CCC4(NC5C=CC(C6CC7(C=CCN8CCC9C%10=CC=CC=C%10N6C=9C78)CC)=CC=5C4C13)CC2)C

Atributos calculados

  • Calidad precisa: 272.08309

Propiedades experimentales

  • Denso: 1.36±0.1 g/cm3(Predicted)
  • PSA: 52.54
  • PKA: 9.27±0.40(Predicted)
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD